molecular formula C9H8ClFO2 B1441981 Methyl 2-chloro-2-(4-fluorophenyl)acetate CAS No. 1036273-29-6

Methyl 2-chloro-2-(4-fluorophenyl)acetate

Cat. No.: B1441981
CAS No.: 1036273-29-6
M. Wt: 202.61 g/mol
InChI Key: FTLXTMDPQAOBNK-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(4-fluorophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom on the phenyl ring and a chlorine atom on the alpha carbon of the acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-2-(4-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of methyl 2-(4-fluorophenyl)-2-chloroacetate may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(4-fluorophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and methanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include amides, thioesters, or ethers.

    Hydrolysis: 4-fluorophenylacetic acid and methanol.

    Reduction: 2-(4-fluorophenyl)-2-chloroethanol.

Scientific Research Applications

Methyl 2-chloro-2-(4-fluorophenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(4-fluorophenyl)-2-chloroacetate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-4-fluorophenyl)acetate
  • Methyl 2-(4-amino-5-chloro-2-fluorophenyl)acetate
  • Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Uniqueness

Methyl 2-chloro-2-(4-fluorophenyl)acetate is unique due to the specific positioning of the fluorine and chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Properties

IUPAC Name

methyl 2-chloro-2-(4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLXTMDPQAOBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-chloro-2-(4-fluorophenyl)acetate
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Methyl 2-chloro-2-(4-fluorophenyl)acetate

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